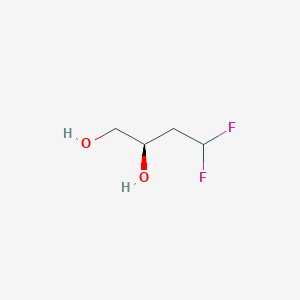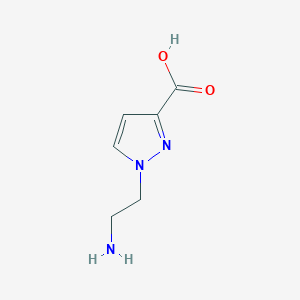
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid is an organic compound belonging to the class of salicylic acids It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid typically involves the bromination and chlorination of 2,6-dihydroxybenzoic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure selective substitution at the desired positions on the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 2,6-Dihydroxybenzoic acid and its derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to these targets, leading to various biological effects. The hydroxyl groups play a crucial role in hydrogen bonding and stabilization of the compound within biological systems.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-hydroxybenzoic acid
- 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid
- 3-Bromo-2-chlorobenzoic acid
Uniqueness
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H4BrClO4 |
|---|---|
分子量 |
267.46 g/mol |
IUPAC名 |
3-bromo-5-chloro-2,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13) |
InChIキー |
AJSVSHDVMDXRFN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)O)C(=O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)

![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)









